(S)-Phenprocoumon is the more potent enantiomer of the racemic drug phenprocoumon, a coumarin derivative widely used as an oral anticoagulant, primarily in Europe. [] While phenprocoumon is administered as a racemic mixture, the individual enantiomers, (S)-phenprocoumon and (R)-phenprocoumon, exhibit distinct pharmacological and pharmacokinetic properties. [, ]
(S)-Phenprocoumon is a synthetic compound belonging to the class of anticoagulants, specifically a coumarin derivative. It is primarily used in the prevention and treatment of thromboembolic disorders. As an anticoagulant, it functions by inhibiting the vitamin K epoxide reductase complex, which is crucial for the synthesis of vitamin K-dependent clotting factors. This inhibition leads to a reduced capacity for blood coagulation, making it an effective therapeutic agent in managing conditions such as deep vein thrombosis and pulmonary embolism.
(S)-Phenprocoumon is classified as a coumarin anticoagulant. It is synthesized from phenylpropionic acid derivatives and has been widely studied for its pharmacological properties. The compound is often compared to other anticoagulants, such as warfarin, due to its similar mechanism of action and clinical applications .
The synthesis of (S)-Phenprocoumon typically involves several steps, starting from the acylation of sodium salts of diethyl ester derivatives. The key steps in its synthesis can be summarized as follows:
The synthesis often employs methods such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.
(S)-Phenprocoumon has the molecular formula . Its structure features a coumarin backbone with an ethylbenzyl substituent at the 3-position and a hydroxyl group at the 4-position.
(S)-Phenprocoumon participates in various chemical reactions typical of coumarin derivatives:
The metabolic pathways for (S)-Phenprocoumon are primarily facilitated by hepatic enzymes, particularly cytochrome P450 2C9, which plays a significant role in its biotransformation .
(S)-Phenprocoumon exerts its anticoagulant effect through the inhibition of vitamin K epoxide reductase complex subunit 1. This enzyme is responsible for recycling vitamin K in its active form, which is essential for the post-translational modification (gamma-carboxylation) of several clotting factors including factors II (prothrombin), VII, IX, and X.
(S)-Phenprocoumon is primarily utilized in clinical settings as an anticoagulant medication. Its applications include:
(S)-Phenprocoumon ((S)-3-(1-phenylpropyl)-4-hydroxycoumarin) is a vitamin K antagonist (VKA) characterized by a stereogenic center at the C-1′ position of its phenylpropyl side chain. Its molecular framework comprises a 4-hydroxycoumarin scaffold linked to a chiral 1-phenylpropyl substituent. The absolute configuration of this carbon determines the enantiomer’s anticoagulant potency, with the (S)-enantiomer exhibiting significantly greater activity than its (R)-counterpart [4] [6]. Systematic nomenclature designates the compound as (S)-4-Hydroxy-3-(1-phenylpropyl)-2H-chromen-2-one (IUPAC). Key identifiers include CAS Registry Number 6755-16-0 and DrugBank Accession ID DB00946. The molecular structure features planar aromatic systems (coumarin and phenyl rings) connected by a chiral alkyl chain, influencing both its target binding and metabolic stability [4] [6].
Table 1: Structural Identity of (S)-Phenprocoumon
Property | Value/Descriptor |
---|---|
Systematic Name | (S)-4-Hydroxy-3-(1-phenylpropyl)-2H-chromen-2-one |
CAS Registry Number | 6755-16-0 |
Molecular Formula | C₁₈H₁₆O₃ |
Molecular Weight | 280.32 g/mol |
Chiral Center | C-1′ (Phenylpropyl side chain) |
Melting Point | 177–181 °C (Racemate) |
The chirality of phenprocoumon arises exclusively from the asymmetric carbon within its 1-phenylpropyl moiety. Enantiomers demonstrate identical physicochemical properties in achiral environments but exhibit pronounced differences in biological systems due to stereoselective recognition by enzymes, receptors, and transporters [1] [10]. The (S)-enantiomer binds vitamin K epoxide reductase (VKORC1) with ~3-5 fold higher affinity than the (R)-form, directly correlating with its superior anticoagulant efficacy [4] [9].
Differentiation methodologies leverage chiral environments:
(S)-Phenprocoumon is a white crystalline solid with limited aqueous solubility (0.01 mg/mL at 25°C), reflecting its hydrophobic character (calculated logP = 3.2) [4] [6]. It demonstrates pH-dependent ionization: the 4-hydroxycoumarin moiety (pKa ≈ 4.2) deprotonates in alkaline media, enhancing solubility as the phenolate ion. The compound exhibits >99% plasma protein binding, primarily to albumin, which restricts its free diffusion and influences drug-drug interactions [6] [10].
Stability studies reveal:
Table 2: Physicochemical Profile of (S)-Phenprocoumon
Property | Value/Condition |
---|---|
Aqueous Solubility | 0.01 mg/mL (25°C, pH 7.0) |
logP (Octanol/Water) | 3.2 (Predicted) |
pKa | 4.2 (4-Hydroxycoumarin group) |
Protein Binding | >99% (Albumin) |
Melting Point | 177–181°C (Racemic form) |
UV λmax | 285 nm, 310 nm (0.1 M NaOH) |
Synthesis of enantiopure (S)-phenprocoumon employs three principal strategies:
Computational approaches elucidate the structural basis for (S)-phenprocoumon’s enhanced activity and metabolic fate:
VKORC1 Binding Dynamics:Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) reveal the (S)-enantiomer forms a stable hydrogen bond network with VKORC1 residues (Ser56, Tyr139, Arg58). Its phenylpropyl side chain optimally occupies a hydrophobic cleft, while the coumarin ring engages in π-stacking with Trp137. The (R)-enantiomer exhibits suboptimal positioning due to steric clashes with Ala26 and Val29, reducing binding affinity by ~4 kcal/mol [3] [7].
CYP2C9 Metabolism:(S)-Phenprocoumon undergoes preferential hydroxylation at C-6′ by CYP2C9. QM/MM simulations show the (S)-configuration positions C-6′ closer to the heme iron (distance: 4.2 Å vs. 5.1 Å in (R)-form), facilitating hydrogen abstraction. Free energy barriers calculated via umbrella sampling confirm faster hydroxylation kinetics for (S)-phenprocoumon (ΔG‡ = 14.2 kcal/mol) versus (R)-phenprocoumon (ΔG‡ = 16.8 kcal/mol) [3] [9].
Plasma Protein Binding:Blind docking (HPEPDOCK) predicts high-affinity binding of (S)-phenprocoumon to Sudlow Site I of human serum albumin (HSA) via hydrophobic interactions (Phe211, Trp214) and hydrogen bonding (Tyr150, Arg257). MD trajectories (100 ns) confirm complex stability (RMSD < 1.5 Å) [10].
Table 3: Computational Binding Parameters for (S)-Phenprocoumon
Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Method |
---|---|---|---|
VKORC1 | -9.7 ± 0.3 | Ser56, Tyr139, Arg58, Trp137 | Docking/MD |
CYP2C9 | -11.2 ± 0.5 | Phe114, Ile205, Phe476, Heme iron | QM/MM |
HSA (Site I) | -8.9 ± 0.4 | Phe211, Trp214, Tyr150, Arg257 | HPEPDOCK/MD |
The stereoselective interactions underpinning (S)-phenprocoumon’s pharmacology and metabolism highlight the critical role of chirality in drug design. Advances in asymmetric synthesis and computational modeling continue to refine the production and mechanistic understanding of this potent anticoagulant enantiomer.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7